An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6) for Advanced Research and Pharmaceutical Development
An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 1,1,2,2-tetrafluoro-3-methoxypropane, a partially fluorinated ether with significant potential in advanced chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the core physicochemical properties, synthesis, spectroscopic characterization, and strategic applications of this versatile molecule.
Introduction: The Strategic Value of Fluorinated Ethers in Modern Chemistry
Partially fluorinated ethers, such as 1,1,2,2-tetrafluoro-3-methoxypropane, represent a unique class of compounds that bridge the gap between traditional hydrocarbon ethers and their perfluorinated counterparts. The introduction of fluorine atoms imparts distinct properties, including increased metabolic stability, altered lipophilicity, and unique conformational preferences, making them valuable tools in the design of novel therapeutics and advanced materials.[1][2] This guide will focus on providing a deep understanding of 1,1,2,2-tetrafluoro-3-methoxypropane, equipping researchers with the knowledge to effectively utilize this compound in their work.
Physicochemical Properties and Structural Attributes
1,1,2,2-Tetrafluoro-3-methoxypropane is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 60598-17-6 | [3][4] |
| Molecular Formula | C₄H₆F₄O | [3][4] |
| Molecular Weight | 146.08 g/mol | [3][4] |
| Boiling Point | 64 °C | [4] |
| Density | 1.186 g/cm³ | [4] |
| Refractive Index | 1.298 | [4] |
| LogP | 1.533 | [4] |
The presence of the tetrafluoroethyl group significantly influences the molecule's electronic and steric profile. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of adjacent functional groups and influence intermolecular interactions.
Synthesis and Mechanistic Considerations
A plausible and efficient method for the laboratory-scale synthesis of 1,1,2,2-tetrafluoro-3-methoxypropane is the Williamson ether synthesis.[5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 2,2,3,3-tetrafluoropropan-1-ol reacts with a suitable methylating agent, such as methyl iodide.
Caption: Williamson Ether Synthesis of 1,1,2,2-Tetrafluoro-3-methoxypropane.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 1,1,2,2-tetrafluoro-3-methoxypropane from 2,2,3,3-tetrafluoropropan-1-ol.
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 1,1,2,2-tetrafluoro-3-methoxypropane as a colorless liquid.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the fluorinated alcohol, which is more acidic than its non-fluorinated analog.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and reactive.
-
Methyl Iodide: Iodide is an excellent leaving group, facilitating the SN2 reaction.
Spectroscopic Characterization
The structural elucidation of 1,1,2,2-tetrafluoro-3-methoxypropane is confirmed through a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons and a triplet for the methylene protons, with coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will display distinct signals for the methoxy carbon, the methylene carbon, and the two fluorinated carbons. The C-F coupling will be evident in the splitting of the signals for the fluorinated carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the electronic environment of the fluorine atoms and their coupling to each other and to the adjacent protons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 146. Key fragmentation patterns would include the loss of a methoxy radical (•OCH₃) and cleavage of the C-C bond within the fluoroalkyl chain.
Infrared (IR) Spectroscopy
The FTIR spectrum will exhibit characteristic C-H stretching vibrations around 2900-3000 cm⁻¹, a strong C-O stretching band for the ether linkage around 1100 cm⁻¹, and very strong C-F stretching absorptions in the 1000-1300 cm⁻¹ region.
Applications in Drug Discovery and Development
The unique properties of 1,1,2,2-tetrafluoro-3-methoxypropane make it an attractive building block and solvent in medicinal chemistry.
Metabolic Stability Enhancement
The replacement of metabolically labile C-H bonds with robust C-F bonds is a common strategy to enhance the metabolic stability of drug candidates.[1] The tetrafluoroethyl moiety in this compound can be incorporated into drug scaffolds to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
Bioisosteric Replacement
In drug design, isosteres are functional groups with similar steric and electronic properties. The methoxy group can be a liability due to O-demethylation. The 1,1,2,2-tetrafluoro-3-methoxypropyl group can serve as a bioisostere for other functionalities, offering a different metabolic profile while potentially maintaining or improving binding affinity to the target protein.[2]
Solvent Properties
Partially fluorinated ethers have unique solubility profiles, being able to dissolve a range of both polar and non-polar compounds. This makes them potentially useful as solvents for specific chemical reactions or as components in formulation and delivery systems for poorly soluble drugs.
Addressing Unsubstantiated Claims
A commercial supplier has claimed that 1,1,2,2-tetrafluoro-3-methoxypropane is a component in a "Covid-19 pandemic drug".[4] Extensive searches of scientific literature and public health organization databases have yielded no credible evidence to support this claim.[6][7] The development and composition of COVID-19 therapeutics are well-documented, and this compound is not listed as an active ingredient or a major excipient in any approved or widely investigated treatments.[8] Such claims should be treated with extreme caution and are likely a misinterpretation or an unsubstantiated marketing statement.
Safety and Handling
1,1,2,2-Tetrafluoro-3-methoxypropane is classified as a hazardous substance.
-
Hazard Statements:
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1,1,2,2-Tetrafluoro-3-methoxypropane is a valuable chemical entity with a unique combination of properties conferred by its partially fluorinated structure. Its potential to enhance metabolic stability and act as a bioisostere makes it a compound of interest for medicinal chemists and drug discovery professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in advancing pharmaceutical research.
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